molecular formula C14H17FN2 B1600234 5-Fluoro-3-(1-methyl-4-piperidinyl)indole CAS No. 301856-29-1

5-Fluoro-3-(1-methyl-4-piperidinyl)indole

Cat. No.: B1600234
CAS No.: 301856-29-1
M. Wt: 232.3 g/mol
InChI Key: QBQNOLXBAYSVNM-UHFFFAOYSA-N
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Description

5-Fluoro-3-(1-methyl-4-piperidinyl)indole: is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. The addition of a fluorine atom and a piperidinyl group to the indole structure enhances its biological activity and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-(1-methyl-4-piperidinyl)indole typically involves the following steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemistry: 5-Fluoro-3-(1-methyl-4-piperidinyl)indole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. It serves as a model compound to understand the behavior of fluorinated indoles in biological systems .

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(1-methyl-4-piperidinyl)indole involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity for these targets. The piperidinyl group contributes to the compound’s overall stability and bioavailability .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    5-Fluoroindole: Lacks the piperidinyl group but shares the fluorine-substituted indole structure.

    3-(1-Methyl-4-piperidinyl)indole: Lacks the fluorine atom but contains the piperidinyl group.

    5-Chloro-3-(1-methyl-4-piperidinyl)indole: Similar structure with a chlorine atom instead of fluorine.

Uniqueness: 5-Fluoro-3-(1-methyl-4-piperidinyl)indole is unique due to the combined presence of the fluorine atom and the piperidinyl group. This combination enhances its biological activity and potential therapeutic applications compared to similar compounds .

Properties

IUPAC Name

5-fluoro-3-(1-methylpiperidin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-3,8-10,16H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQNOLXBAYSVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463039
Record name 5-Fluoro-3-(1-methyl-4-piperidinyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301856-29-1
Record name 5-Fluoro-3-(1-methyl-4-piperidinyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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